molecular formula C13H9NO2 B14015652 5-(1H-indol-5-yl)-2-furaldehyde CAS No. 893736-39-5

5-(1H-indol-5-yl)-2-furaldehyde

Cat. No.: B14015652
CAS No.: 893736-39-5
M. Wt: 211.22 g/mol
InChI Key: NJQUOVBEEFXZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-Indol-5-yl)-2-furaldehyde is a heterocyclic aldehyde featuring a furan ring substituted at the 5-position with an indole moiety. The compound combines the electron-rich aromaticity of indole with the reactive aldehyde group of furan, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

CAS No.

893736-39-5

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

5-(1H-indol-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C13H9NO2/c15-8-11-2-4-13(16-11)10-1-3-12-9(7-10)5-6-14-12/h1-8,14H

InChI Key

NJQUOVBEEFXZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CC=C(O3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-indol-5-yl)-2-furaldehyde typically involves the construction of the indole and furan rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The final coupling step can be achieved through various cross-coupling reactions, such as the Stille or Suzuki coupling .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected 5-Substituted-2-Furaldehydes
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Organic Solvents)
5-(1H-Indol-5-yl)-2-furaldehyde* C₁₃H₉NO₂ 227.22 Not reported Likely DMSO, Chloroform
5-(4-Chlorophenyl)-2-furaldehyde C₁₁H₇ClO₂ 206.63 126–128 Chloroform, Methanol
5-(2-Bromophenyl)-2-furaldehyde C₁₁H₇BrO₂ 251.08 Not reported DMSO, Methanol
5-(Nitrophenyl)-2-furaldehyde oxime C₁₁H₈N₂O₃ 216.19 Not reported Ethanol, Acetone
5-[(1,3-Dioxoisoindol-2-yl)methyl]-2-furaldehyde C₁₄H₉NO₄ 255.23 Not reported Chloroform, DMSO

*Theoretical values for this compound are inferred from structural analogs.

  • Molecular Weight and Substituent Effects : The indole substituent in this compound increases molecular weight compared to halogenated analogs (e.g., 206.63 g/mol for 5-(4-chlorophenyl)-2-furaldehyde). This bulkiness may enhance π-π stacking interactions in biological systems but reduce volatility .
  • Solubility: Indole’s hydrophobic nature likely improves solubility in non-polar solvents (e.g., chloroform) compared to polar nitro-substituted derivatives, which favor ethanol or acetone .

Thermodynamic Behavior

Studies on 5-(nitrophenyl)-2-furaldehyde oximes reveal that substituent position significantly impacts thermodynamic stability. For example:

  • Enthalpy of Sublimation (ΔH°sub) : Nitro-substituted derivatives exhibit ΔH°sub values of ~120 kJ/mol, attributed to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
  • Indole vs. Nitro Groups : The indole moiety in this compound may lower ΔH°sub compared to nitro analogs due to reduced polarity but increase melting points via aromatic stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.